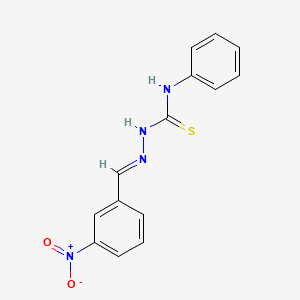

3-nitrobenzaldehyde N-phenylthiosemicarbazone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(E)-(3-nitrophenyl)methylideneamino]-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c19-18(20)13-8-4-5-11(9-13)10-15-17-14(21)16-12-6-2-1-3-7-12/h1-10H,(H2,16,17,21)/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNHSXYBMVDRNL-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35559-25-2 | |

| Record name | NSC213886 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-NITROBENZYLIDENE)-4-PHENYL-3-THIOSEMICARBAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization

Synthetic Route

The synthesis of 3-nitrobenzaldehyde (B41214) N-phenylthiosemicarbazone is typically achieved through a condensation reaction.

The primary synthetic route involves the reaction of 3-nitrobenzaldehyde with N-phenylthiosemicarbazide. icrc.ac.ir This reaction is a classic example of Schiff base formation, where the aldehyde group of 3-nitrobenzaldehyde reacts with the primary amine group of N-phenylthiosemicarbazide. The reaction is typically carried out under reflux in a suitable solvent, such as ethanol (B145695), to facilitate the dehydration process and drive the reaction to completion. icrc.ac.ir

Spectroscopic and Analytical Characterization

FTIR spectroscopy is a crucial tool for confirming the formation of 3-nitrobenzaldehyde N-phenylthiosemicarbazone. The spectrum of the product is expected to show the disappearance of the characteristic C=O stretching band of the aldehyde and the appearance of a new band corresponding to the C=N (azomethine) stretching vibration. A study on a similar compound, 3-nitrobenzaldehyde thiosemicarbazone, showed the C=N stretching frequency at 1623 cm⁻¹. jchps.com For this compound, characteristic N-H stretching vibrations are observed around 3245.36 and 3219.85 cm⁻¹, the C=N stretch at 1644.62 cm⁻¹, and aromatic C-H stretching at 1542.14 cm⁻¹. icrc.ac.ir

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In the ¹H NMR spectrum of this compound, the proton of the azomethine group (CH=N) is expected to appear as a characteristic singlet in the downfield region. Aromatic protons from both the 3-nitrophenyl and the N-phenyl rings will show complex multiplet patterns. The N-H protons of the thiosemicarbazone moiety will also be present as distinct signals. For instance, in a DMSO-d6 solvent, the N-H proton appears as a doublet at 8.32 ppm, while the aromatic protons resonate in the range of 7.27-8.29 ppm. icrc.ac.ir

The ¹³C NMR spectrum will show a characteristic signal for the azomethine carbon. The carbons of the two aromatic rings will also have distinct chemical shifts, which can be assigned based on their electronic environment. The carbon of the C=S group is also a key indicator. In one study, the ¹³C NMR spectrum in DMSO-d6 showed signals at 122.68, 126.3, 126.9, 127.1, 127.9, 128.3, 129.6, 133.1, 135.8, 140.3, 146.8, 149.3, and 177.9 ppm. icrc.ac.ir

Elemental analysis is used to determine the empirical formula of the synthesized compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the molecular formula of this compound (C₁₄H₁₂N₄O₂S). One study reported the following elemental analysis data (Found/Calculated): C, 56.38/55.99; H, 4.11/4.03; N, 18.93/18.65. icrc.ac.ir

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the structure of 3-nitrobenzaldehyde (B41214) N-phenylthiosemicarbazone. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular framework.

NMR spectroscopy is instrumental in determining the carbon-hydrogen framework and the conformational details of the molecule in solution.

¹H NMR: In a study utilizing DMSO-d₆ as the solvent, the proton NMR spectrum of 3-nitrobenzaldehyde N-phenylthiosemicarbazone showed characteristic signals confirming its structure. icrc.ac.ir A distinct doublet observed at 8.32 ppm is assigned to the N-H proton. icrc.ac.ir The aromatic protons of the two phenyl rings appear as multiplets in the region of 7.27-8.11 ppm and 8.16-8.29 ppm. icrc.ac.ir The specific chemical shifts and coupling patterns are essential for assigning protons to their respective positions on the 3-nitrophenyl and N-phenyl rings.

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the molecular structure by identifying all unique carbon environments. For this compound in DMSO-d₆, signals corresponding to the aromatic carbons are observed at various chemical shifts: 122.68, 126.3, 126.9, 127.1, 127.9, 128.3, 129.6, 133.1, 135.8, 140.3, 146.8, and 149.3 ppm. icrc.ac.ir A key signal at 177.9 ppm is attributed to the carbon of the C=S group, which is characteristic of the thioketo form of the thiosemicarbazone moiety. icrc.ac.ir

Interactive Data Table: NMR Spectroscopic Data for this compound in DMSO-d₆

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |

| ¹H | 8.32 | d, NH |

| ¹H | 7.27-8.11 | m, CH aromatic |

| ¹H | 8.16-8.29 | m, CH aromatic |

| ¹³C | 177.9 | C=S |

| ¹³C | 122.68 - 149.3 | Aromatic Carbons |

Data sourced from Al-Douh et al., 2022. icrc.ac.ir

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure.

Prominent bands observed in the Fourier-transform infrared (FTIR) spectrum include two distinct stretching vibrations for the N-H groups at 3245.36 cm⁻¹ and 3219.85 cm⁻¹. icrc.ac.ir The presence of the azomethine (C=N) bond is confirmed by a sharp absorption band at 1644.62 cm⁻¹. icrc.ac.ir Aromatic C-H stretching is identified by the band at 1542.14 cm⁻¹. icrc.ac.ir The presence of a strong absorption corresponding to the C=S stretch, typically found in the 850-600 cm⁻¹ region, further supports the existence of the thione tautomer in the solid state. The characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are also expected, typically appearing in the regions of 1560-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

Interactive Data Table: Key FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N–H stretch | 3245.36 |

| N–H stretch | 3219.85 |

| C=N stretch | 1644.62 |

| C-H aromatic stretch | 1542.14 |

Data sourced from Al-Douh et al., 2022. icrc.ac.ir

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. Based on its chemical formula, C₁₄H₁₂N₄O₂S, the predicted monoisotopic mass of this compound is approximately 300.07 g/mol .

X-ray Crystallography for Solid-State Structure

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

As of this writing, a specific crystal structure for this compound (C₁₄H₁₂N₄O₂S) has not been reported in the surveyed crystallographic databases. However, the crystal structure of the closely related compound, 3-nitrobenzaldehyde thiosemicarbazone (C₈H₈N₄O₂S), which lacks the N-phenyl group, has been determined. uni.lu In this related structure, the molecule adopts an E configuration about the azomethine (C=N) bond. uni.lu The thiosemicarbazone moiety is nearly planar, and the molecule exhibits a thione form in the solid state. uni.lu It is highly probable that this compound would also adopt a similar E configuration about the C=N bond to minimize steric hindrance and would exist in the thione form in the solid state.

Tautomeric Equilibrium and Interconversion Studies

Thiosemicarbazones, including this compound, can exist in two tautomeric forms: the thione (keto) form and the thiol (enol) form. researchgate.netresearchgate.net This equilibrium involves the migration of a proton from the hydrazine (B178648) nitrogen to the sulfur atom.

The thione form, characterized by a carbon-sulfur double bond (C=S), is generally the more stable and predominant tautomer in the solid state and in most common solvents. scirp.orgnih.gov Spectroscopic evidence, such as the ¹³C NMR signal at 177.9 ppm and the characteristic N-H stretches in the IR spectrum for this compound, strongly supports the prevalence of the thione form. icrc.ac.ir

The thiol form, which contains a carbon-sulfur single bond and a sulfur-hydrogen (S-H) group, is typically less stable but can be involved in chemical reactions and coordination with metal ions. scirp.org The equilibrium between these two forms can be influenced by factors such as solvent polarity, pH, and temperature. scispace.com While specific studies on the tautomeric equilibrium of this compound are not available, the general behavior of aryl thiosemicarbazones suggests that the thione form is the dominant species under typical conditions. scirp.orgnih.gov

Coordination Chemistry and Metal Complexation of 3 Nitrobenzaldehyde N Phenylthiosemicarbazone

Ligand Behavior and Coordination Modes (S, N-donor character)

3-Nitrobenzaldehyde (B41214) N-phenylthiosemicarbazone is a potent N, S donor ligand. The primary donor sites are the sulfur atom of the thione group (C=S) and the nitrogen atom of the azomethine group (-CH=N-). icm.edu.plicm.edu.pl This dual-donor capability allows for the formation of stable five-membered chelate rings with metal ions, a common feature in the coordination chemistry of thiosemicarbazones. mdpi.com The presence of heteroatoms like nitrogen and sulfur facilitates the adsorption of the molecule onto metal surfaces, a principle that has been applied in using 3-Nitrobenzaldehyde N-phenylthiosemicarbazone as a corrosion inhibitor for mild steel, where it forms a protective complex with iron on the surface. icrc.ac.iricrc.ac.ir

Thiosemicarbazones typically act as bidentate ligands, coordinating to a central metal ion through both the azomethine nitrogen and the thione sulfur atoms. icm.edu.plmdpi.com This is the most common and stable coordination mode, resulting in the formation of a five-membered ring. However, under certain conditions or with specific metal ions, monodentate coordination is also possible. icm.edu.pl In such cases, the ligand usually coordinates solely through the sulfur atom, which is a softer donor and has a high affinity for soft metal ions. icm.edu.pl While bidentate N,S chelation is the predominant mode, the flexibility to adopt a monodentate form contributes to the versatile coordination chemistry of this ligand class.

This compound can coordinate to metal ions either as a neutral ligand or as a deprotonated, anionic ligand. The hydrogen atom on the hydrazinic nitrogen (N-H) adjacent to the phenyl group is acidic and can be lost upon complexation, particularly in the presence of a base or with certain metal ions.

When coordinating as a neutral molecule, the ligand forms a complex through the lone pairs of the sulfur and azomethine nitrogen. Upon deprotonation, the ligand becomes a mononegative anion. This deprotonation enhances the donor ability of the nitrogen atom and often leads to more stable complexes. The loss of the N-H proton is a key feature in the coordination chemistry of many thiosemicarbazones, and this can be readily confirmed by the disappearance of the N-H signal in the ¹H NMR spectra of the resulting metal complexes. researchgate.net This anionic coordination mode is crucial for charge balancing within the complex, allowing for the formation of neutral complexes with divalent or trivalent metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiosemicarbazone ligands is generally straightforward. Typically, it involves the reaction of the ligand, dissolved in a suitable organic solvent like ethanol (B145695), with a metal salt in a specific molar ratio. The reaction mixture is often heated under reflux to facilitate complex formation. jchps.com The resulting metal complexes can then be isolated as solid precipitates.

Thiosemicarbazones readily form complexes with a wide array of transition metals. While specific literature detailing the synthesis of discrete complexes of this compound with all the listed metals is not widely available, studies on closely related ligands provide a strong basis for their expected formation.

Fe: The ability of this compound to form complexes with iron has been demonstrated in corrosion inhibition studies, where it coordinates to the iron surface. icrc.ac.iricrc.ac.ir Studies on the related m-nitrobenzaldehyde thiosemicarbazone have reported the synthesis of an octahedral Fe(III) complex. jchps.com

Cu, Ni, Co, Zn: These metals are commonly complexed with thiosemicarbazone ligands. For instance, Co(II) complexes with related 4-phenylthiosemicarbazone derivatives have been synthesized and characterized, showing the ligand acting as a mononegative bidentate chelating agent. researchgate.net Zinc complexes with similar N-substituted thiosemicarbazones have also been reported. rsc.org

Ru: Ruthenium forms stable complexes with various thiosemicarbazone ligands. Studies on functionalized nitro-piperonal thiosemicarbazones have yielded Ru(II)-arene complexes, demonstrating the compatibility of the thiosemicarbazone framework with ruthenium. rsc.org

Th: Information regarding thorium complexes with this compound is not readily found in the surveyed literature.

While transition metal complexes of thiosemicarbazones are extensively studied, complexes with main group metals are less common but known. For example, organotin(IV) complexes of other N-substituted thiosemicarbazones have been synthesized. icm.edu.pl However, specific reports on the synthesis and characterization of main group metal complexes with this compound are not prominent in the available scientific literature.

Structural Elucidation of Metal Complexes

The structures of metal complexes derived from this compound and related ligands are typically elucidated using a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. Upon complexation, the stretching frequency of the azomethine group (ν(C=N)) typically shifts to a lower wavenumber, indicating its involvement in coordination. The band associated with the thione group (ν(C=S)) also shows a shift. The disappearance of the N-H vibration band can confirm the deprotonation of the ligand. Furthermore, the appearance of new bands at lower frequencies can be assigned to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. jchps.comresearchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes. The most significant evidence for the coordination mode comes from the ¹H NMR spectrum, where the signal corresponding to the N-H proton disappears upon deprotonation and complexation. researchgate.net

UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the complex. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) transitions, as well as d-d transitions for transition metal complexes, which are indicative of the coordination environment around the metal ion. jchps.com

The combination of these methods allows for a comprehensive characterization of the coordination sphere around the metal ion and confirms the bonding and structural features of the complexes.

X-ray Diffraction Analysis of Coordination Geometries

Despite the synthesis of this compound being reported in the literature, a thorough search of scientific databases indicates a lack of published single-crystal X-ray diffraction studies for its coordination complexes with any metal ion. icrc.ac.ir Consequently, detailed experimental data on the coordination geometries, including specific bond distances and angles for metal complexes of this particular ligand, are not available in the refereed scientific literature. While crystallographic data exists for the closely related 3-nitrobenzaldehyde thiosemicarbazone (which lacks the N-phenyl substituent), and for various other thiosemicarbazone complexes, such data falls outside the strict scope of this article. nih.govresearchgate.net

Spectroscopic Studies of Complex Formation (e.g., UV-Vis, EPR)

Spectroscopic techniques are crucial for elucidating the formation and properties of metal complexes in solution and in the solid state. UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the complex, which are sensitive to the coordination environment of the metal ion. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying complexes with unpaired electrons, offering detailed information about the electronic structure and the metal ion's environment.

Detailed UV-Vis and EPR spectroscopic studies specifically focused on the metal complexes of this compound have not been reported in the available scientific literature. Research on the analogous 3-nitrobenzaldehyde thiosemicarbazone (without the N-phenyl group) has shown that coordination to metal ions such as Cr(III) and Fe(III) leads to shifts in the electronic absorption bands, indicating the formation of the complex. jchps.com For instance, the electronic spectrum of the free ligand shows a band at 354 nm, which shifts to lower wavelengths (325 nm for the Cr(III) complex and 322 nm for the Fe(III) complex) upon chelation. jchps.com Similar studies on Ni(II), Cu(II), and Co(II) complexes of the non-phenylated ligand also confirm complex formation through spectral changes. researchgate.net However, specific absorption maxima, molar absorptivity data, and any EPR parameters for complexes of the title compound are not documented.

Theoretical Bonding Analysis and Electronic Structure of Complexes

Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers a powerful approach to understanding the nature of metal-ligand bonding, the electronic structure, and the distribution of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) in coordination complexes.

A review of the current scientific literature reveals no specific theoretical studies, such as DFT calculations or other molecular orbital analyses, that have been published for the metal complexes of this compound. While computational studies are commonly employed to investigate the properties of thiosemicarbazone complexes in general—providing insights into their optimized geometries, electronic properties, and the nature of their frontier molecular orbitals—such analyses have not been applied to and reported for the specific complexes of the title compound. icm.edu.pl Therefore, a theoretical description of the bonding and electronic structure of these particular complexes is not currently available.

Anticancer Activities (In Vitro Cell Lines and Non-Human In Vivo Models)

In Vivo Efficacy in Non-Clinical Tumor Models

There is currently no available data from in vivo studies in non-clinical tumor models for this compound. While other thiosemicarbazone derivatives have demonstrated cytotoxic activity against various cancer cell lines in vitro, progression to animal tumor models for this specific compound has not been reported in the reviewed literature.

Other Biological Activities

Enzyme Inhibition Studies (e.g., Ribonucleotide Reductase, Topoisomerase IIα, Cysteine Proteases)

Scientific literature lacks specific studies investigating the inhibitory effects of this compound on key enzymes involved in cancer proliferation such as Ribonucleotide Reductase, Topoisomerase IIα, or Cysteine Proteases.

Antioxidant Properties

Specific studies detailing the antioxidant properties of this compound are not present in the available scientific literature. While various substituted thiosemicarbazones have been evaluated for their ability to scavenge free radicals in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, no such data has been published for this particular compound. nih.gov Therefore, its potential to act as an antioxidant remains uncharacterized.

Applications in Chemical Analysis

Use as a Chemical Sensor

The ability of thiosemicarbazones to form stable and often colored complexes with metal ions makes them promising candidates for the development of chemical sensors. The interaction of 3-nitrobenzaldehyde (B41214) N-phenylthiosemicarbazone with specific metal ions could lead to a change in its optical or electrochemical properties, which can be used for the selective and sensitive detection of these ions. The presence of the chromophoric nitro group and the extensive conjugation in the molecule could be advantageous for developing colorimetric or fluorometric sensors. Further research is required to explore the potential of this compound as a chemosensor for various metal ions and anions.

Mechanistic Insights into Biological Action

Mechanisms of Antimicrobial Action

The antimicrobial efficacy of 3-nitrobenzaldehyde (B41214) N-phenylthiosemicarbazone and related thiosemicarbazone derivatives is attributed to a multi-pronged attack on microbial cells. This includes the disruption of cellular membranes, inhibition of essential biosynthetic processes, and the generation of damaging reactive oxygen species.

One of the primary mechanisms by which antimicrobial agents can exert their effects is through the disruption of the physical integrity and function of cellular membranes. nih.gov This disruption can lead to the leakage of essential intracellular components and ultimately, cell death. nih.gov For instance, the antimicrobial activity of certain phenolic compounds against Staphylococcus aureus has been linked to their ability to damage the cytoplasmic membrane, causing hyperpolarization and loss of membrane integrity. mdpi.com This leads to severe morphological changes and the leakage of cellular contents. mdpi.com While the direct action of 3-nitrobenzaldehyde N-phenylthiosemicarbazone on microbial membranes is an area of ongoing research, the established membrane-disrupting capabilities of similar antimicrobial compounds provide a plausible mechanism for its observed biological activity. nih.govmdpi.com

The inhibition of protein synthesis is a critical target for many antimicrobial agents. By interfering with the intricate machinery of ribosomes and associated factors, these compounds can halt the production of essential proteins required for microbial growth and survival. While specific studies detailing the direct inhibition of protein synthesis by this compound are not extensively available, the broader class of thiosemicarbazones has been shown to interfere with various cellular processes, which could indirectly impact protein synthesis.

The generation of reactive oxygen species (ROS) is a significant mechanism underlying the antimicrobial activity of various therapeutic agents. nih.gov ROS, such as superoxide (B77818) anions and hydroxyl radicals, can induce oxidative stress, leading to damage of vital cellular components like DNA, proteins, and lipids. nih.gov Some antibiotics are known to generate ROS as a secondary mechanism of their bactericidal effects. mdpi.com For example, nitrofurantoin, used for urinary tract infections, produces nitroaromatic anion radicals that, in the presence of oxygen, generate superoxide radicals, leading to oxidative stress and toxicity in bacteria. mdpi.com Similarly, the antimicrobial action of certain nanoparticles and photodynamic therapies is also attributed to ROS generation. nih.gov This production of ROS can overwhelm the microbial cell's antioxidant defenses, leading to cell death. nih.gov

Molecular Mechanisms of Anticancer Action

The anticancer properties of this compound are multifaceted, involving the induction of programmed cell death (apoptosis) and the modulation of key enzymatic pathways that are critical for cancer cell proliferation and survival.

A key mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov Research has shown that related compounds can trigger apoptosis in cancer cells. frontiersin.org For instance, phenethyl isothiocyanate has been demonstrated to induce nucleus condensation and fragmentation, hallmarks of apoptosis, in cervical cancer cells. frontiersin.org This process is often mediated by the generation of intracellular ROS. frontiersin.org Another compound, QNT11, a fluoroquinolone derivative, has been shown to increase the percentage of apoptotic human hepatocarcinoma cells in a concentration-dependent manner. nih.gov This was confirmed by the observation of ladder DNA bands, a characteristic feature of apoptosis. nih.gov The induction of apoptosis is a critical therapeutic goal in cancer treatment, as it leads to the selective elimination of malignant cells.

Beyond inducing apoptosis, this compound and its derivatives can interfere with crucial enzymatic pathways essential for cancer cell survival and proliferation.

DNA Synthesis: Some thiosemicarbazone derivatives have been investigated for their potential to inhibit enzymes involved in DNA synthesis. By targeting these enzymes, these compounds can effectively halt the replication of cancer cells, thereby preventing tumor growth.

Proteasome-Ubiquitin Pathway: The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of damaged or unnecessary proteins, playing a vital role in cell cycle regulation and survival. researchgate.net Inhibition of the proteasome has emerged as an effective strategy in cancer therapy. nih.gov Proteasome inhibitors block the degradation of pro-apoptotic proteins, leading to their accumulation and subsequent induction of apoptosis in cancer cells. nih.gov For example, bortezomib, a proteasome inhibitor, has been successfully used in the treatment of multiple myeloma. nih.gov Certain nitro-fatty acids have been shown to inhibit the UPS by directly targeting the 26S proteasome, leading to the accumulation of polyubiquitinated proteins and ultimately, tumor cell death. researchgate.net The ability of thiosemicarbazones to modulate this pathway represents a significant aspect of their anticancer potential.

Table of Research Findings

| Mechanism | Key Findings | Model System | Reference Compound(s) |

|---|---|---|---|

| Disruption of Cellular Membranes | Causes membrane hyperpolarization and loss of integrity, leading to leakage of intracellular components. | Staphylococcus aureus | Phenolic compounds |

| Generation of Reactive Oxygen Species (ROS) | Induces oxidative stress, damaging DNA, proteins, and lipids. | Bacteria | Nitrofurantoin, Nanoparticles |

| Apoptosis Induction | Causes nucleus condensation, fragmentation, and DNA laddering. | Cervical cancer cells, Human hepatocarcinoma cells | Phenethyl isothiocyanate, QNT11 |

| Modulation of Proteasome-Ubiquitin Pathway | Inhibits the 26S proteasome, leading to accumulation of polyubiquitinated proteins and cell death. | Tumor cell lines | Bortezomib, Nitro-fatty acids |

Interaction with Biological Macromolecules (e.g., DNA, Proteins)

Thiosemicarbazones and their metal complexes are known to interact with essential biological macromolecules like DNA and proteins, which is often a key aspect of their mechanism of action. nih.gov While specific studies on this compound are limited, research on analogous compounds provides significant insights into these interactions.

The binding of thiosemicarbazone derivatives to DNA is a critical factor in their antiproliferative activity. nih.gov Studies on various thiosemicarbazone complexes have demonstrated their ability to interact with calf thymus DNA (CT-DNA), primarily through intercalation. nanoient.orgdergipark.org.tr This mode of binding involves the insertion of the planar aromatic structure of the ligand between the base pairs of the DNA double helix. Such interactions can lead to conformational changes in the DNA, potentially inhibiting replication and transcription processes. For instance, ruthenium(II) complexes of thiosemicarbazones have been shown to bind to DNA via intercalation. nanoient.org The binding affinity is often quantified by a binding constant (Kb), with higher values indicating stronger interaction. For example, a Zn(II) complex of 2-hydroxy-5-methoxyacetophenone thiosemicarbazone exhibited a strong binding affinity to CT-DNA with a binding constant of 3.65 × 107 M−1.

In addition to DNA, serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are major transport proteins in the bloodstream that can interact with therapeutic compounds. nih.govmdpi.com The binding of thiosemicarbazones to these proteins can influence their distribution, metabolism, and efficacy. Fluorescence quenching studies are commonly employed to characterize these interactions. The quenching mechanism can be either static, resulting from the formation of a ground-state complex between the quencher and the fluorophore, or dynamic, arising from collisional encounters. Studies on a Cu(II) complex of 2-hydroxy-5-methoxyacetophenone-N(4)-ethyl thiosemicarbazone showed a strong interaction with BSA. dergipark.org.tr Similarly, other thiosemicarbazone complexes have been found to bind to BSA, with the interaction being characterized by binding constants and quenching constants.

Table 1: DNA and BSA Binding Parameters for Representative Thiosemicarbazone Complexes

| Compound/Complex | Macromolecule | Binding Constant (Kb) | Quenching Constant (Ksv) | Binding Mode |

|---|---|---|---|---|

| Zn(HMAT)2 | CT-DNA | 3.65 x 107 M-1 | - | Intercalation |

| Zn(HMAT)2 | BSA | 2 x 107 M-1 | 8.2 x 107 M-1 | Static Quenching |

| Cu(HMAET)Cl | E. coli DNA | 2.8 x 107 M-1 | - | Intercalation |

Data is for representative thiosemicarbazone derivatives and complexes and not specifically for this compound. HMAT and HMAET are acronyms for other thiosemicarbazone ligands.

Role of Metal Chelation in Enhancing Activity and Altering Mechanism

A hallmark of thiosemicarbazones is their ability to act as chelating agents, forming stable complexes with various transition metal ions through their nitrogen and sulfur donor atoms. icm.edu.pl This chelation is widely reported to significantly enhance the biological activity of the parent thiosemicarbazone ligand. benthamopenarchives.compnrjournal.com The resulting metal complexes often exhibit superior antimicrobial, antifungal, and anticancer properties compared to the free ligand. nih.govnih.gov

Metal chelation can also alter the mechanism of action. For instance, while the free thiosemicarbazone may exhibit a certain level of activity, its metal complex might target different cellular pathways or have a higher affinity for the same target. mdpi.com In a study on 3-nitrobenzaldehyde thiosemicarbazone and its transitional metal complexes with Nickel(II), Copper(II), and Cobalt(II), it was found that the Nickel(II) and Cobalt(II) complexes exhibited significant antimicrobial activity, whereas the free ligand and the Copper(II) complex were inactive against the tested strains. researchgate.net This highlights the critical role of the specific metal ion in determining the biological activity profile.

The formation of these metal complexes is a key aspect of their function as potential therapeutic agents. icm.edu.pl The coordination typically occurs through the azomethine nitrogen and the thione sulfur atoms, forming a stable chelate ring. researchgate.net This interaction with metal ions is not only crucial for their enhanced biological potency but also for their diverse applications in medicinal chemistry. icm.edu.pl

Pathways of Enzyme Inhibition

Enzyme inhibition is a primary mechanism through which thiosemicarbazones exert their biological effects. Their ability to chelate metal ions is often central to their inhibitory action, particularly against metalloenzymes.

Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. rsc.orgnih.gov Overproduction of melanin can lead to hyperpigmentation disorders. Thiosemicarbazones have emerged as potent inhibitors of tyrosinase, and their inhibitory mechanism is believed to involve the chelation of the copper ions within the enzyme's active site. mdpi.com By binding to these copper ions, the thiosemicarbazone molecule can block the substrate from accessing the active site, thereby inhibiting the enzymatic reaction. The inhibition can be of different types, including competitive, non-competitive, or mixed-type, depending on the specific structure of the thiosemicarbazone. nih.gov For example, 4-methoxybenzaldehyde (B44291) thiosemicarbazone was identified as a reversible, mixed-type inhibitor of tyrosinase. nih.gov

Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. mdpi.com They are important targets for anticancer drugs. Metal complexes of thiosemicarbazones have shown significant inhibitory activity against topoisomerases, particularly topoisomerase II. researcher.lifenih.gov The free thiosemicarbazone ligands often show little to no activity, indicating that the metal ion is crucial for inhibition. acs.org The mechanism of inhibition can involve stabilizing the DNA-topoisomerase cleavage complex, which leads to the accumulation of DNA strand breaks and subsequent cell death. acs.org The metal ion in these complexes plays a predominant role in the inhibition, while the substituents on the thiosemicarbazone ligand have a secondary effect on the activity. acs.org

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Its activity is implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. Thiosemicarbazones have been investigated as urease inhibitors. nih.govnih.gov The proposed mechanism of inhibition involves the interaction of the thiosemicarbazone with the nickel ions in the active site of the urease enzyme, disrupting its catalytic function. Kinetic studies have revealed different modes of inhibition, including competitive inhibition. nih.gov

Table 2: Enzyme Inhibitory Activities of Representative Thiosemicarbazone Derivatives

| Enzyme | Inhibitor (Thiosemicarbazone Derivative) | IC50 Value | Type of Inhibition |

|---|---|---|---|

| Tyrosinase | 4-hydroxybenzaldehyde thiosemicarbazone | 3.80 µM (diphenolase activity) | Reversible, Mixed-type |

| Tyrosinase | 4-methoxybenzaldehyde thiosemicarbazone | 2.62 µM (diphenolase activity) | Reversible, Mixed-type |

| Urease | 4-fluorocinnamaldehyde based thiosemicarbazones | 2.7 ± 0.5 µM to 29.0 ± 0.5 µM | Competitive |

IC50 values and inhibition types are for various thiosemicarbazone derivatives and not specifically for this compound.

Comparative Analysis

Comparison with Other Thiosemicarbazone Derivatives

The chemical and biological properties of 3-nitrobenzaldehyde (B41214) N-phenylthiosemicarbazone can be better understood by comparing it with other thiosemicarbazone derivatives.

The presence of the electron-withdrawing nitro group at the meta position of the benzaldehyde (B42025) ring is expected to have a significant impact on the properties of the molecule. It can increase the acidity of the N-H protons, which may affect its coordination chemistry and biological activity. The position of the nitro group is also crucial; for instance, a study on nitro-salicylaldehyde-N-substituted thiosemicarbazones showed that the position of the nitro group (ortho- vs. para-) alters the antimicrobial activity of their zinc complexes. nih.gov

Structure Activity Relationship Sar Analysis

Impact of Substituents on Biological Activity

The addition of different chemical moieties to the aromatic rings of 3-nitrobenzaldehyde (B41214) N-phenylthiosemicarbazone can dramatically alter its electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity.

Research has consistently shown that the placement of substituents on the benzaldehyde (B42025) and N-phenyl rings is a critical determinant of biological activity. The presence of a nitro (-NO2) group at the meta-position (position 3) of the benzaldehyde ring is particularly noteworthy. This specific positioning enhances the electron-withdrawing nature of the ring, a feature that has been correlated with increased antimicrobial and antifungal activities. This is attributed to the altered electronic properties of the entire molecule, which can influence its interaction with biological macromolecules.

The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, plays a pivotal role. Electron-withdrawing groups, such as nitro and halo groups, can enhance the biological activity of thiosemicarbazones. For instance, in a study of related thiosemicarbazone derivatives, compounds bearing electron-withdrawing substituents on the phenyl ring attached to the thiosemicarbazide (B42300) moiety exhibited significant antimicrobial properties.

To illustrate the impact of substituents, the following table summarizes the antimicrobial activity of 3-nitrobenzaldehyde thiosemicarbazone and its metal complexes against various bacterial and fungal strains. While not specific to the N-phenyl derivative, it provides valuable insight into the activity of the core structure.

| Compound/Complex | Concentration (mg/mL) | Bacillus subtilis (Inhibition Zone in mm) | Staphylococcus aureus (Inhibition Zone in mm) | Escherichia coli (Inhibition Zone in mm) | Pseudomonas aeruginosa (Inhibition Zone in mm) | Candida albicans (Inhibition Zone in mm) |

| 3-nitrobenzaldehyde thiosemicarbazone | 100 | - | - | - | - | - |

| 3-nitrobenzaldehyde thiosemicarbazone | 75 | - | - | - | - | - |

| Ni(II) complex | 100 | 14 | 13 | 14 | 13 | 14 |

| Ni(II) complex | 75 | 11 | 12 | 11 | 12 | 12 |

| Co(II) complex | 100 | 16 | 15 | 15 | 14 | 15 |

| Co(II) complex | 75 | 14 | 13 | 13 | 12 | 13 |

| Cu(II) complex | 100 | - | - | - | - | - |

| Cu(II) complex | 75 | - | - | - | - | - |

Data adapted from a study on 3-nitrobenzaldehyde thiosemicarbazone and its metal complexes. '-' indicates no activity observed. researchgate.net

Conformational Flexibility and Activity

The three-dimensional arrangement of a molecule is crucial for its interaction with biological receptors. Studies on 3-nitrobenzaldehyde thiosemicarbazone have revealed that the molecule is not strictly planar. nih.gov There is a dihedral angle between the thiosemicarbazone moiety and the phenyl ring, indicating a degree of conformational flexibility. nih.gov This flexibility can be advantageous, allowing the molecule to adopt a conformation that is optimal for binding to the active site of a target protein. The ability to adopt a specific spatial orientation is often a key factor in determining the potency of a drug candidate.

Rational Design Principles for Optimized Derivatives

The development of more effective analogs of 3-nitrobenzaldehyde N-phenylthiosemicarbazone can be guided by principles of rational drug design. This approach involves a systematic process of modifying the lead compound to improve its therapeutic properties. Key strategies include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to derivatives with improved activity or reduced toxicity. For example, the phenyl ring could be replaced with various bioisosteric heterocycles.

Structure-Based Design: If the threedimensional structure of the biological target is known, computational methods such as molecular docking can be employed to design derivatives that fit more precisely into the active site, thereby enhancing binding affinity and inhibitory activity.

Pharmacophore Modeling: By identifying the essential structural features required for biological activity (the pharmacophore), new molecules can be designed that incorporate these features in an optimized spatial arrangement.

A rational approach to optimizing this compound would involve synthesizing a library of derivatives with systematic variations in the substituents on both aromatic rings. These derivatives would then be screened for biological activity, and the resulting data would be used to build a quantitative structure-activity relationship (QSAR) model. Such a model could then predict the activity of yet-unsynthesized compounds, guiding the design of more potent and selective therapeutic agents.

Non Biological Applications

Corrosion Inhibition in Metallic Systems

3-nitrobenzaldehyde (B41214) N-phenylthiosemicarbazone has been identified as an effective corrosion inhibitor, particularly for mild steel in acidic environments like hydrochloric acid. mdpi.comicrc.ac.ir The efficacy of organic compounds as corrosion inhibitors is often attributed to their ability to adsorb onto the metal surface, forming a protective barrier that shields the metal from the corrosive medium. icrc.ac.ir The inhibitor molecule, sometimes referred to as 3N-4P, contains active sites, including heteroatoms (N, S) and aromatic rings, which facilitate its adsorption onto the metallic surface. icrc.ac.ir This adsorption can occur through both physical (physisorption) and chemical (chemisorption) interactions. mdpi.com

Research has shown that the inhibition efficiency (IE%) of this compound increases as its concentration rises but tends to decrease with an increase in temperature. icrc.ac.ir The protective action involves the formation of a complex between the inhibitor molecules and the iron on the steel surface, creating a barrier against corrosion. icrc.ac.ir

Table 1: Inhibition Efficiency (IE%) of 3-nitrobenzaldehyde N-phenylthiosemicarbazone on Mild Steel in 1 M HCl at Various Concentrations and Temperatures

```*Data sourced from studies on mild steel in 1 M HCl.*

The protective action of this compound on metal surfaces is governed by its adsorption behavior. Studies have demonstrated that the adsorption of this inhibitor on mild steel surfaces conforms to the Langmuir adsorption isotherm model. mdpi.comicrc.ac.irThe Langmuir isotherm assumes the formation of a monolayer of the inhibitor on the metal surface, where each active site on the surface holds one adsorbed molecule.

The adsorption process is facilitated by the molecule's structural features. The presence of nitrogen and sulfur heteroatoms, with their lone pairs of electrons, allows for coordination with the vacant d-orbitals of iron atoms on the steel surface. icrc.ac.irAdditionally, the π-electrons of the aromatic ring can interact with the metal surface. The vacant d-orbital of the sulfur atom in the thiosemicarbazone moiety can also participate in forming a dπ-dπ bond with the 3d electrons of iron, further strengthening the adsorption. icrc.ac.irThis process involves both physisorption (electrostatic interactions) and chemisorption (charge sharing or transfer), leading to a stable protective film.

mdpi.com

The formation of a protective layer by this compound on metallic surfaces has been visually confirmed through surface analysis techniques, most notably Scanning Electron Microscopy (SEM). icrc.ac.irSEM images of mild steel coupons immersed in a hydrochloric acid solution without the inhibitor show a severely damaged and rough surface, characteristic of significant corrosion. icrc.ac.irIn contrast, coupons immersed in the same acidic solution containing the inhibitor exhibit a much smoother and more uniform surface. icrc.ac.irThis visual evidence confirms that the inhibitor molecules adsorb onto the steel surface, forming a protective film that effectively shields the metal from the aggressive acidic environment and mitigates corrosion damage.

mdpi.comicrc.ac.ir

Catalytic Applications (e.g., Organic Transformations)

While research into the specific catalytic activity of this compound is an emerging area, the broader class of thiosemicarbazones and their metal complexes are recognized for their catalytic potential in various organic transformations. jns.edu.aficm.edu.plicm.edu.plThese compounds are valued for their flexibility as ligands, capable of coordinating with a variety of transition metals through their nitrogen and sulfur donor atoms.

jns.edu.af

Metal complexes derived from thiosemicarbazone ligands have been successfully employed as catalysts in important carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. mdpi.comThe ability to modify the terminal N-position of the thiosemicarbazone structure (e.g., with a phenyl group) allows for the fine-tuning of the electronic and steric properties of the resulting metal complex, which in turn influences its catalytic performance. jns.edu.afThe exploration of this compound and its metallic complexes as catalysts offers a promising avenue for the development of new, efficient catalytic systems for organic synthesis.

icm.edu.plicm.edu.pl

Analytical Chemistry Applications (e.g., Sensors)

In the field of analytical chemistry, thiosemicarbazone derivatives are gaining attention as effective chemosensors for the detection of various metal ions. mdpi.comrsc.orgThese molecules can act as optical or fluorescent sensors due to their ability to form stable complexes with specific metal ions, leading to a detectable change in their spectroscopic properties, such as a color change or an enhancement or quenching of fluorescence.

rsc.orgresearchgate.net

The sensing mechanism relies on the coordination of the nitrogen and sulfur atoms in the thiosemicarbazone backbone with the target metal ion. rsc.orgThis interaction alters the electronic properties of the molecule, which can be observed using techniques like UV-visible or fluorescence spectroscopy. Researchers have successfully designed thiosemicarbazone-based sensors that are highly selective and sensitive for detecting a range of transition metal ions, including Zn²⁺, Co²⁺, Ni²⁺, and Hg²⁺. rsc.orgresearchgate.netThe versatility and tunable nature of the thiosemicarbazone scaffold make this compound a potential candidate for the development of new analytical sensors.

Material Science Applications

The unique electronic structure of this compound makes it a compound of interest in material science, particularly in the field of non-linear optics (NLO). nih.govresearchgate.netNLO materials are capable of altering the properties of light that passes through them and are crucial for applications in telecommunications, optical computing, and laser technology.

It has been postulated that the extensive delocalization of electrons within the thiosemicarbazone moiety is a key factor contributing to the NLO properties of these compounds and their metal complexes. nih.govresearchgate.netThis electron delocalization can lead to significant second harmonic generation (SHG) efficiency, a phenomenon where light of a specific frequency is converted into light with twice the frequency. nih.govResearch into the crystal structure of 3-nitrobenzaldehyde thiosemicarbazone confirms a molecular structure with extensive electron delocalization, supporting its potential for use in developing novel NLO materials. nih.govThe ability of this ligand to form diverse coordination complexes also opens up possibilities for creating new materials with tailored functionalities.

icm.edu.plicm.edu.pl

Table of Compounds Mentioned

Compound Name Abbreviation / Other Names This compound 3N-4P Hydrochloric acid HCl Iron Fe Zinc ion Zn²⁺ Cobalt ion Co²⁺ Nickel ion Ni²⁺ Mercury ion Hg²⁺

Future Research Directions and Outlook

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of 3-nitrobenzaldehyde (B41214) N-phenylthiosemicarbazone involves the condensation reaction of 3-nitrobenzaldehyde and N-phenylthiosemicarbazide, often under reflux using solvents like ethanol (B145695). icrc.ac.ir While effective, future efforts will likely focus on developing more sustainable and environmentally friendly synthetic protocols. This aligns with the broader principles of green chemistry, aiming to reduce energy consumption, minimize waste, and utilize less hazardous solvents.

Future research could explore:

Microwave-assisted synthesis: This technique has been shown to produce Schiff base metal complexes rapidly and in high yields with reduced energy usage. icm.edu.pl Applying this to the synthesis of the ligand itself could significantly shorten reaction times and improve efficiency.

Solvent-free or aqueous-based reactions: Moving away from organic solvents like ethanol would substantially improve the environmental profile of the synthesis. icrc.ac.ir Investigating solid-state reactions or reactions in water could offer greener alternatives.

Catalytic approaches: The use of recyclable catalysts could enhance the reaction rate and selectivity, further reducing the environmental impact and cost of synthesis.

Exploration of New Metal Complexes with Unique Coordination Geometries and Oxidation States

Thiosemicarbazones are renowned for their ability to form stable complexes with a wide range of metal ions, a property stemming from their nature as N,S donor ligands. icm.edu.plnih.gov While research has been conducted on the metal complexes of the parent compound, 3-nitrobenzaldehyde thiosemicarbazone, with metals like Nickel(II), Copper(II), and Cobalt(II), the field remains rich for expansion, particularly for the N-phenyl derivative. researchgate.net The N-phenyl group can introduce steric and electronic effects that may lead to novel coordination behaviors.

Future investigations should prioritize:

Complexation with precious metals: Exploring the coordination of 3-nitrobenzaldehyde N-phenylthiosemicarbazone with metals such as platinum, palladium, ruthenium, and gold could yield complexes with unique catalytic or therapeutic properties.

Varying oxidation states: Synthesizing complexes with the same metal in different oxidation states can dramatically alter their geometric, electronic, and reactive properties.

Mixed-ligand complexes: Incorporating secondary ligands into the coordination sphere of the metal can fine-tune the steric and electronic environment, leading to complexes with tailored functionalities.

| Metal Ion | Coordination Mode | Proposed Geometry | Reference |

|---|---|---|---|

| Nickel(II) | Bidentate (Azomethine N, Thione S) | Octahedral | icm.edu.plresearchgate.net |

| Copper(II) | Bidentate (Azomethine N, Thione S) | Octahedral | icm.edu.plresearchgate.net |

| Cobalt(II) | Bidentate (Azomethine N, Thione S) | Octahedral | researchgate.net |

| Chromium(III) | Bidentate (N,S coordination) | Octahedral | icm.edu.pljchps.com |

| Iron(III) | Bidentate (N,S coordination) | Octahedral | icm.edu.pljchps.com |

In-depth Mechanistic Studies at the Molecular and Cellular Level

A comprehensive understanding of how this compound and its metal complexes exert their effects is crucial for rational design and application. For any potential therapeutic applications, detailed mechanistic studies are required to identify molecular targets and cellular pathways. This involves elucidating the specific interactions that underpin their biological activity. Future work in this area should aim to pinpoint the precise mechanisms, which may involve interactions with key cellular components.

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work and accelerating the discovery process. Density Functional Theory (DFT) has been used to calculate the molecular geometries and electronic properties (such as HOMO-LUMO energies) of related thiosemicarbazone complexes. icm.edu.pl

Future computational research should focus on:

Structure-Activity Relationship (SAR) studies: Systematically modifying the structure of this compound in silico to predict how changes will affect its activity.

Molecular docking simulations: Identifying potential binding sites on biological macromolecules to predict mechanisms of action.

Predicting spectroscopic properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized ligands and complexes.

Investigation of Synergistic Effects with Other Therapeutic Agents

The potential for this compound or its derivatives to work in concert with other therapeutic agents is a completely unexplored and highly promising area of research. Combination therapies are a cornerstone of modern medicine, often leading to enhanced efficacy, reduced side effects, and the ability to overcome drug resistance. Future studies should be designed to investigate the synergistic potential of this compound, which could involve pairing it with established drugs to assess for additive or synergistic outcomes in various therapeutic contexts.

Potential for Targeted Delivery Systems (e.g., Nanoparticle Encapsulation)

The effective delivery of a compound to its intended site of action is critical for maximizing efficacy and minimizing off-target effects. nih.govresearchgate.net Nanotechnology provides a platform for developing sophisticated drug delivery systems. nih.gov The encapsulation of thiosemicarbazone derivatives into nanoformulations like polymeric nanoparticles and liposomes has been explored to improve pharmacokinetics, facilitate targeted delivery, and reduce side effects. rsc.orgnih.gov

Future research should investigate:

Encapsulation in biodegradable polymers: Using polymers like poly-(ε-caprolactone) to create nanoparticles for controlled release. nih.gov

Liposomal formulations: Developing liposome-based carriers to enhance stability and bioavailability. rsc.org

Surface functionalization: Modifying the surface of nanoparticles with targeting ligands (e.g., peptides, antibodies) to achieve active targeting to specific cells or tissues. nih.govpreprints.orgresearchgate.netnih.gov This approach could significantly enhance the precision of delivery. harvard.edu

Broader Exploration of Non-Biological Applications

While much of the focus on thiosemicarbazones is on their biological activity, they possess properties that are valuable in materials science and other fields. Research has already demonstrated that this compound is an effective corrosion inhibitor for mild steel in acidic environments. icrc.ac.iricrc.ac.ir The molecule adsorbs onto the steel surface, forming a protective layer that mitigates corrosion. icrc.ac.iricrc.ac.ir

Future work could expand into:

Corrosion inhibition for other metals and alloys: Testing its efficacy in protecting different materials under various corrosive conditions.

Development of sensors: The ability of the thiosemicarbazone moiety to bind with metal ions could be harnessed to develop selective colorimetric or electrochemical sensors for detecting specific metal ions in environmental or industrial samples.

Non-linear optical (NLO) materials: Thiosemicarbazones are known to exhibit second harmonic generation (SHG) efficiency due to extensive electron delocalization, suggesting potential applications in NLO materials. nih.gov

Q & A

Q. What is the standard synthetic methodology for preparing 3-nitrobenzaldehyde N-phenylthiosemicarbazone, and what yield can be expected?

The compound is synthesized by refluxing equimolar amounts of 3-nitrobenzaldehyde and thiosemicarbazide in absolute ethanol for 8 hours. After cooling, the yellow precipitate is isolated and dried under vacuum, yielding ~85% . Key steps include:

- Reagents : 3-nitrobenzaldehyde (4 mmol), thiosemicarbazide (4 mmol), ethanol (30 mL).

- Crystallization : Single crystals for structural analysis are obtained via slow evaporation of ethanol solutions .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography reveals:

- Planarity : The thiosemicarbazone moiety is nearly planar (max. deviation: 0.077 Å for N2) with an E configuration about the C2–N3 bond .

- Bonding : The C–S bond (1.695 Å) shows partial double-bond character, intermediate between single (1.82 Å) and double (1.56 Å) bonds. The C1–N2 bond (1.346 Å) indicates electron delocalization .

- Hydrogen bonding : Intermolecular N–H···S interactions form chains parallel to the b-axis .

Q. What spectroscopic techniques are used to validate the structure of this compound?

- FT-IR/Raman : Confirms N–H, C=S, and C=N stretches characteristic of thiosemicarbazones .

- UV-Vis : Detects π→π* and n→π* transitions associated with the nitro and thiosemicarbazone groups .

- NMR : Assigns protons and carbons in the aromatic and hydrazine regions .

Q. What preliminary biological activities have been reported for thiosemicarbazones structurally related to this compound?

- Antimicrobial activity : Lanthanide(III) complexes of similar N(4)-phenylthiosemicarbazones show antibacterial effects via DNA intercalation .

- Antitumor potential : Thiosemicarbazones inhibit ribonucleotide reductase (RR) and exhibit cytotoxicity in cancer cell lines (e.g., MTT assays) .

Advanced Research Questions

Q. How can researchers design metal complexes of this compound for therapeutic applications?

- Coordination modes : The ligand binds metals via the thione sulfur (S), hydrazinic nitrogen (N3), and imine nitrogen (N2), forming tridentate complexes .

- Case study : Copper(II) complexes of analogous thiosemicarbazones show enhanced antitumor activity compared to free ligands, attributed to redox-active metal centers .

- Methodology : Characterize complexes using molar conductivity, magnetic susceptibility, and cyclic voltammetry .

Q. How should researchers resolve contradictions in reported biological activities of thiosemicarbazones?

- Case example : Discrepancies in antibacterial efficacy may arise from variations in metal ion choice (e.g., La(III) vs. Cu(II)) or assay conditions (e.g., MIC values).

- Approach :

- Replicate studies under standardized conditions (e.g., CLSI guidelines) .

- Compare ligand vs. complex activity to isolate metal-specific effects .

- Use docking studies to correlate structure-activity relationships (e.g., planarity and DNA binding) .

Q. What advanced analytical applications exist for this compound beyond biological studies?

- Metal detection : Thiosemicarbazones act as spectrophotometric reagents for Pd(II) detection via charge-transfer complexes (λmax ~500 nm) .

- Methodology : Optimize pH (4–6) and solvent (ethanol/water) to enhance sensitivity (ε > 10<sup>4</sup> L·mol<sup>−1</sup>·cm<sup>−1</sup>) .

Q. How can computational methods enhance the study of this compound’s electronic properties?

- DFT calculations : Predict HOMO-LUMO gaps to assess electron delocalization and nonlinear optical (NLO) potential .

- Molecular dynamics : Simulate DNA binding modes (e.g., groove vs. intercalation) for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.